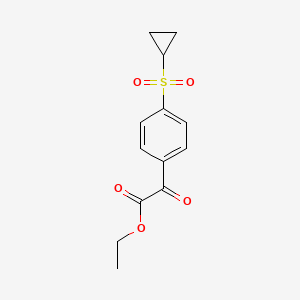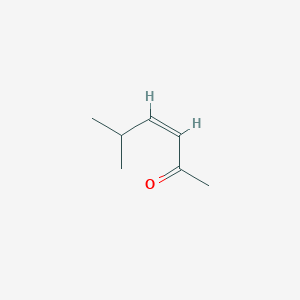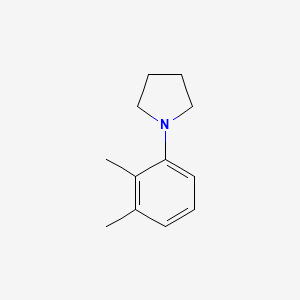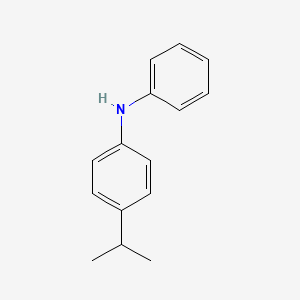
4-Isopropyl-N-phenylaniline
Descripción general
Descripción
4-Isopropyl-N-phenylaniline is a chemical compound that belongs to the family of aniline derivatives. It has a molecular formula of C15H17N .
Molecular Structure Analysis
The molecular structure of 4-Isopropyl-N-phenylaniline can be analyzed using various techniques such as X-ray crystallography and electron diffraction . These techniques allow for the determination of the three-dimensional molecular structure of small molecule compounds at atomic resolution.Physical And Chemical Properties Analysis
4-Isopropyl-N-phenylaniline has a molecular weight of 211.3 g/mol . Other physical and chemical properties such as density, boiling point, refractive index, and flash point can be determined through various analytical methods .Aplicaciones Científicas De Investigación
1. Organic Chemistry: Aromatic Nitrogen Scanning
- Summary of Application : This application involves the use of 4-Isopropyl-N-phenylaniline in a process known as aromatic nitrogen scanning. This process is a valuable aspect of the drug discovery process, but current strategies require time-intensive, parallel, bottom-up synthesis of each pyridyl isomer because of a lack of direct carbon-to-nitrogen (C-to-N) replacement reactions .
- Methods of Application : In a two-step, one-pot procedure, aryl azides are first photochemically converted to 3H-azepines, which then undergo an oxidatively triggered C2-selective cheletropic carbon extrusion through a spirocyclic azanorcaradiene intermediate to afford the pyridine products .
- Results or Outcomes : The reaction proceeds regioselectively without perturbation of the remainder of the substrate. Applications are demonstrated in the abbreviated synthesis of a pyridyl derivative of estrone, as well as in a prototypical nitrogen scan .
2. Organic Chemistry: Oxidative Nucleophilic Aromatic Amination
- Summary of Application : 4-Isopropyl-N-phenylaniline is used in the oxidative nucleophilic aromatic amination of nitrobenzenes .
- Methods of Application : The synthesis involves a series of reactions, including the use of n-BuLi, and the addition of KMnO4 and liquid NH3 .
- Results or Outcomes : The detailed outcomes of this process are not provided in the source, but it’s clear that this method is used to synthesize a variety of nitro-N-aryl-anilines .
3. Material Science: Hole-Transporting Material Synthesis
- Summary of Application : 4-Isopropyl-N-phenylaniline is used in the synthesis of a triphenylamine-based hole-transporting material .
- Methods of Application : The compound is synthesized using a single-step Buchwald–Hartwig coupling reaction .
- Results or Outcomes : The reaction yields a high percentage (76%) of the desired product .
4. Material Science: Blue Fluorescent Dopants
- Summary of Application : 4-Isopropyl-N-phenylaniline is used in the synthesis of blue fluorescent dopants, which are important in the development of organic light-emitting diodes (OLEDs) .
- Methods of Application : Two blue fluorescent dopants, N1,N7-bis(4-(tert-butyl)-2,6-dimethylphenyl)-9-isopropyl-5,5-dimethyl-N1,N7-diphenyl-4,5,6a1,11a1-tetrahydro-3H-benzo[cd]pyrene-1,7-diamine (DMP-BP) and N1,N7-bis(dibenzo[b,d]furan-4-yl)-9-isopropyl-N1,N7-bis(4-isopropylphenyl)-5,5-dimethyl-4,5-dihydro-3H-benzo[cd]pyrene-1,7-diamine (DBF-BP), were synthesized .
- Results or Outcomes : When used as dopants in OLED devices, both DMP-BP and DBF-BP exhibited device performances with current efficiencies of over 9 cd A −1 and full width at half maximum (FWHM) values of less than 44 nm. Both materials achieved an excellent device lifetime with LT95 values exceeding 200 hours .
5. Organic Chemistry: Nitrogen Scanning
- Summary of Application : 4-Isopropyl-N-phenylaniline is used in a process known as nitrogen scanning in aryl fragments, which is a valuable aspect of the drug discovery process .
- Methods of Application : In a two-step, one-pot procedure, aryl azides are first photochemically converted to 3H-azepines, which then undergo an oxidatively triggered C2-selective cheletropic carbon extrusion through a spirocyclic azanorcaradiene intermediate to afford the pyridine products .
- Results or Outcomes : Because the ipso carbon of the aryl nitrene is excised from the molecule, the reaction proceeds regioselectively without perturbation of the remainder of the substrate .
6. Material Science: Thermal Properties
- Summary of Application : 4-Isopropyl-N-phenylaniline is used in the study of thermal properties of synthesized materials .
- Methods of Application : The decomposition temperature (T d) and glass transition temperature (T g) of the synthesized materials were determined using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
- Results or Outcomes : The T d values for 5% weight loss of DMP-BP and DBF-BP were measured at 432 °C and 441 °C .
Propiedades
IUPAC Name |
N-phenyl-4-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12(2)13-8-10-15(11-9-13)16-14-6-4-3-5-7-14/h3-12,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQBGDOVZRQTMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971919 | |
| Record name | N-Phenyl-4-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-N-phenylaniline | |
CAS RN |
5650-10-2 | |
| Record name | 4-(1-Methylethyl)-N-phenylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5650-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropyl-N-phenylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenyl-4-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropyl-N-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOPROPYL-N-PHENYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24U6D0YF40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



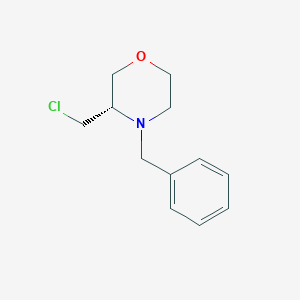
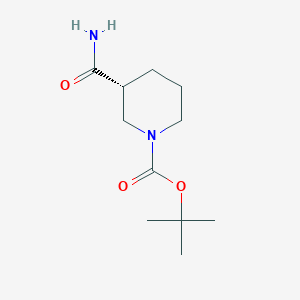
![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1593432.png)
![Pyrido[2,3-b]pyrazin-7-amine](/img/structure/B1593434.png)
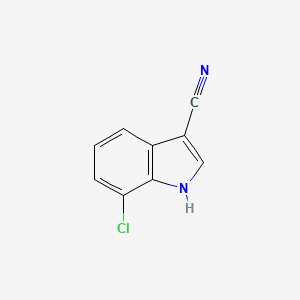
![5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1593437.png)
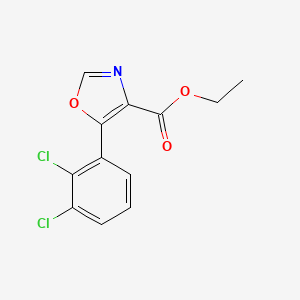
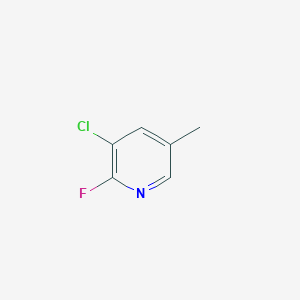

![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593442.png)

